3-(furan-2-ylmethyl)-6-oxo-8-[4-(propan-2-yl)phenyl]-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
3-(furan-2-ylmethyl)-6-oxo-8-[4-(propan-2-yl)phenyl]-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that features a unique combination of heterocyclic structures This compound is characterized by the presence of a furan ring, a pyrido[2,1-b][1,3,5]thiadiazine core, and a phenyl group substituted with a propan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-ylmethyl)-6-oxo-8-[4-(propan-2-yl)phenyl]-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step reactions. One common approach includes the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Construction of the pyrido[2,1-b][1,3,5]thiadiazine core: This step involves the condensation of a suitable amine with a thiadiazine precursor, followed by cyclization.
Introduction of the phenyl group: The phenyl group with a propan-2-yl substituent can be introduced via Friedel-Crafts alkylation.
Final assembly:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(furan-2-ylmethyl)-6-oxo-8-[4-(propan-2-yl)phenyl]-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its heterocyclic structure is often associated with bioactivity.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structural features may allow it to interact with specific biological targets, making it a candidate for therapeutic applications.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(furan-2-ylmethyl)-6-oxo-8-[4-(propan-2-yl)phenyl]-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is likely to involve interactions with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s heterocyclic structure allows it to form multiple interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with its targets. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(furan-2-ylmethyl)-6-oxo-8-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile: Similar structure but lacks the propan-2-yl group on the phenyl ring.
3-(furan-2-ylmethyl)-6-oxo-8-[4-(methyl)phenyl]-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile: Similar structure but has a methyl group instead of a propan-2-yl group on the phenyl ring.
Uniqueness
The presence of the propan-2-yl group on the phenyl ring in 3-(furan-2-ylmethyl)-6-oxo-8-[4-(propan-2-yl)phenyl]-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile distinguishes it from similar compounds. This substitution can influence the compound’s chemical reactivity, biological activity, and physical properties, making it unique and potentially more effective in certain applications.
Properties
Molecular Formula |
C22H23N3O2S |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
3-(furan-2-ylmethyl)-6-oxo-8-(4-propan-2-ylphenyl)-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C22H23N3O2S/c1-15(2)16-5-7-17(8-6-16)19-10-21(26)25-13-24(12-18-4-3-9-27-18)14-28-22(25)20(19)11-23/h3-9,15,19H,10,12-14H2,1-2H3 |
InChI Key |
YNMVLODCFQMDAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC(=O)N3CN(CSC3=C2C#N)CC4=CC=CO4 |
Origin of Product |
United States |
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